3-(2-Methoxyethoxy)benzonitrile
Overview
Description
3-(2-Methoxyethoxy)benzonitrile (MEMBN) is an organic compound with the molecular formula C8H10N2O2. It is a colorless, water-soluble liquid that has a sweet, fruity odor. MEMBN has been studied for its potential applications in the fields of medicinal chemistry and materials science. In particular, its unique chemical structure makes it a useful reagent for synthesizing other compounds.
Scientific Research Applications
Application in Organic Chemistry
- Field : Organic Chemistry
- Summary : 3-(2-Methoxyethoxy)benzonitrile has been used in [3+2] cycloaddition reactions involving benzonitrile N-oxide .
- Methods : The regiochemistry of [3+2] cycloaddition processes between benzonitrile N-oxide and β-phosphorylated analogues of nitroethenes has been studied using the Density Functional Theory (DFT) at the M062X/6-31+G (d) theory level .
- Results : The analysis shows that benzonitrile N-oxide can be classified both as a moderate electrophile and moderate nucleophile, while β-phosphorylated analogues of nitroethenes can be classified as strong electrophiles and marginal nucleophiles .
Application in Synthesis
- Field : Chemical Synthesis
- Summary : 3,4-Bis(2-methoxyethoxy)benzonitrile can be synthesized from 3,4-bis(2-methoxyethoxy)benzaldehyde .
- Methods : 3,4-Bis(2-methoxyethoxy)benzaldehyde and hydroxylamine hydrochloride were conducted in formic acid using a certain amount of pyridine as a catalyst .
- Results : The reaction can be finished within 1 hour .
Application in Organic Electronics
- Field : Organic Electronics
- Summary : Triphenylamine/Tetraphenylethylene Substituted 4-Thieno[3,2-b]thiophen-3-ylbenzonitriles have been synthesized and their optical and electrochemical properties were compared .
- Methods : Five novel fluorescent materials, containing a strongly electron-donating triphenylamine (TPA) and a bulky tetraphenylethylene (TPE), linked through a thienothiophene, 4-thieno[3,2-b]thiophen-3-ylbenzonitrile, and possessing a strongly electron-withdrawing nitrile moiety, were systematically designed .
- Results : They exhibited mega Stokes shifts between 113 and 177 nm, except for TT-TPE and TT-CN, and showed positive solvatochromic behavior from blue to orange with increasing solvent polarity and dual emission both at solid-state and in solution . Their solid-state quantum yields were recorded to be between 9 and 58%, and their solution quantum yields were determined to be close to 100% . As the compounds had suitable solid-state quantum yields, their OLEDs were fabricated, which had performances with a maximum luminance of around 2800 cd m−2, a maximum current efficiency of 4.70 cd A−1 and displayed emission colors from blue to green and yellowish green .
Application in Organic Synthesis
- Field : Organic Synthesis
- Summary : 3,4-Bis(2-methoxyethoxy)benzonitrile can be synthesized from 3,4-bis(2-methoxyethoxy)benzaldehyde .
- Methods : The traditional synthetic method required harsh reaction conditions and long reaction times .
- Results : The reaction can be finished within 1 hour .
Application in Organic Electronics
- Field : Organic Electronics
- Summary : Triphenylamine/Tetraphenylethylene Substituted 4-Thieno[3,2-b]thiophen-3-ylbenzonitriles have been synthesized and their optical and electrochemical properties were compared .
- Methods : Five novel fluorescent materials, containing a strongly electron-donating triphenylamine (TPA) and a bulky tetraphenylethylene (TPE), linked through a thienothiophene, 4-thieno[3,2-b]thiophen-3-ylbenzonitrile, and possessing a strongly electron-withdrawing nitrile moiety, were systematically designed .
- Results : They exhibited mega Stokes shifts between 113 and 177 nm, except for TT-TPE and TT-CN, and showed positive solvatochromic behavior from blue to orange with increasing solvent polarity and dual emission both at solid-state and in solution . Their solid-state quantum yields were recorded to be between 9 and 58%, and their solution quantum yields were determined to be close to 100% . As the compounds had suitable solid-state quantum yields, their OLEDs were fabricated, which had performances with a maximum luminance of around 2800 cd m−2, a maximum current efficiency of 4.70 cd A−1 and displayed emission colors from blue to green and yellowish green .
properties
IUPAC Name |
3-(2-methoxyethoxy)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-12-5-6-13-10-4-2-3-9(7-10)8-11/h2-4,7H,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBSDNRJPVUFLJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=CC(=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00640985 | |
Record name | 3-(2-Methoxyethoxy)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00640985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methoxyethoxy)benzonitrile | |
CAS RN |
80407-67-6 | |
Record name | 3-(2-Methoxyethoxy)benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=80407-67-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(2-Methoxyethoxy)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00640985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.